molecular formula C10H10O2 B15171071 (4-Methylphenyl)(oxiran-2-yl)methanone CAS No. 920299-98-5

(4-Methylphenyl)(oxiran-2-yl)methanone

Cat. No.: B15171071
CAS No.: 920299-98-5
M. Wt: 162.18 g/mol
InChI Key: BQTHNJWPHUHIRO-UHFFFAOYSA-N
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Description

(4-Methylphenyl)(oxiran-2-yl)methanone is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a methanone group, which is further substituted with a 4-methylphenyl group. The unique structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylphenyl)(oxiran-2-yl)methanone typically involves the reaction of 4-methylbenzaldehyde with a suitable epoxidizing agent. One common method is the reaction of 4-methylbenzaldehyde with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is then converted to this compound under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of environmentally benign catalysts, such as sulfanilic acid, has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: (4-Methylphenyl)(oxiran-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(4-Methylphenyl)(oxiran-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(oxiran-2-yl)methanone involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to introduce functional groups into molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: (4-Methylphenyl)(oxiran-2-yl)methanone is unique due to its specific combination of an oxirane ring and a methanone group, which imparts distinct reactivity and chemical properties. This uniqueness makes it a valuable compound in various synthetic and industrial applications .

Properties

CAS No.

920299-98-5

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

(4-methylphenyl)-(oxiran-2-yl)methanone

InChI

InChI=1S/C10H10O2/c1-7-2-4-8(5-3-7)10(11)9-6-12-9/h2-5,9H,6H2,1H3

InChI Key

BQTHNJWPHUHIRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CO2

Origin of Product

United States

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